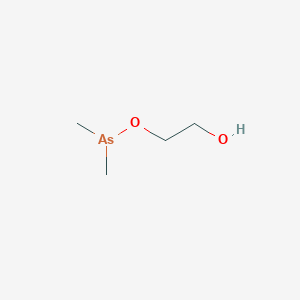
2-Hydroxyethyl dimethylarsinite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl dimethylarsinite is an organoarsenic compound with the molecular formula C4H11AsO2 It is a derivative of arsenous acid and contains both hydroxyl and ethyl groups attached to the arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl dimethylarsinite typically involves the reaction of dimethylarsinic acid with ethylene glycol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl dimethylarsinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dimethylarsinic acid and other arsenic-containing byproducts.
Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.
Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in these reactions.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides, and are conducted under anhydrous conditions to prevent hydrolysis.
Major Products Formed
The major products formed from these reactions include various arsenic-containing compounds, such as dimethylarsinic acid, ethylarsinic acid, and other organoarsenic derivatives.
Scientific Research Applications
2-Hydroxyethyl dimethylarsinite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl dimethylarsinite involves its interaction with cellular components and enzymes. The hydroxyl and ethyl groups attached to the arsenic atom play a crucial role in its reactivity. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Dimethylarsinic acid: A related compound with similar chemical properties but lacking the hydroxyl and ethyl groups.
Ethylarsinic acid: Another organoarsenic compound with an ethyl group attached to the arsenic atom.
Methylarsonic acid: Contains a methyl group instead of ethyl, leading to different reactivity and applications.
Uniqueness
2-Hydroxyethyl dimethylarsinite is unique due to the presence of both hydroxyl and ethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
53380-61-3 |
|---|---|
Molecular Formula |
C4H11AsO2 |
Molecular Weight |
166.05 g/mol |
IUPAC Name |
2-dimethylarsanyloxyethanol |
InChI |
InChI=1S/C4H11AsO2/c1-5(2)7-4-3-6/h6H,3-4H2,1-2H3 |
InChI Key |
WHZTYPQARUIBMS-UHFFFAOYSA-N |
Canonical SMILES |
C[As](C)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















